

Fosravuconazole L-lysine ethanolate: A Technical Guide on its Discovery and Development

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Compound of Interest

Compound Name: *Fosravuconazole L-lysine ethanolate*

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Introduction

Fosravuconazole L-lysine ethanolate is a novel, orally administered triazole antifungal agent.^[1] It is a water-soluble prodrug that is rapidly and extensively converted in vivo to its active moiety, ravuconazole.^{[1][2]} The development of this prodrug was a strategic approach to overcome the poor water solubility and limited oral bioavailability of ravuconazole, a potent, broad-spectrum antifungal compound.^{[3][4]} Initially discovered by Eisai Co., Ltd., ravuconazole's development journey involved licensing agreements with Bristol-Myers Squibb before Eisai reacquired the worldwide rights.^{[5][6]} Subsequent collaborations with Seren Pharmaceuticals and Sato Pharmaceutical led to its approval and marketing in Japan for the treatment of onychomycosis under the trade name NAILIN® Capsules 100 mg.^{[6][7]} This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development of **Fosravuconazole L-lysine ethanolate**.

Discovery and Rationale for Prodrug Development

Ravuconazole is a fourth-generation azole that demonstrates potent antifungal activity against a wide range of pathogens.^[8] However, its clinical utility was hampered by poor water solubility, which made the development of a parenteral formulation for severe systemic infections challenging and limited its oral bioavailability.^[4] To address these limitations, a prodrug strategy was employed.

Researchers synthesized a series of water-soluble prodrugs, leading to the selection of fosravuconazole, a phosphonooxymethyl ether derivative of ravuconazole.[4][9] The addition of L-lysine and ethanol further created the stable salt, **Fosravuconazole L-lysine ethanolate** (also referred to as F-RVCZ or E1224), which exhibited improved hydrophilicity and oral absorbability.[3][10] This modification allowed for near-complete bioavailability after oral administration, achieving plasma concentrations of the active ravuconazole that are 10 to 35 times higher than those of other oral antifungal agents used for onychomycosis.[8]

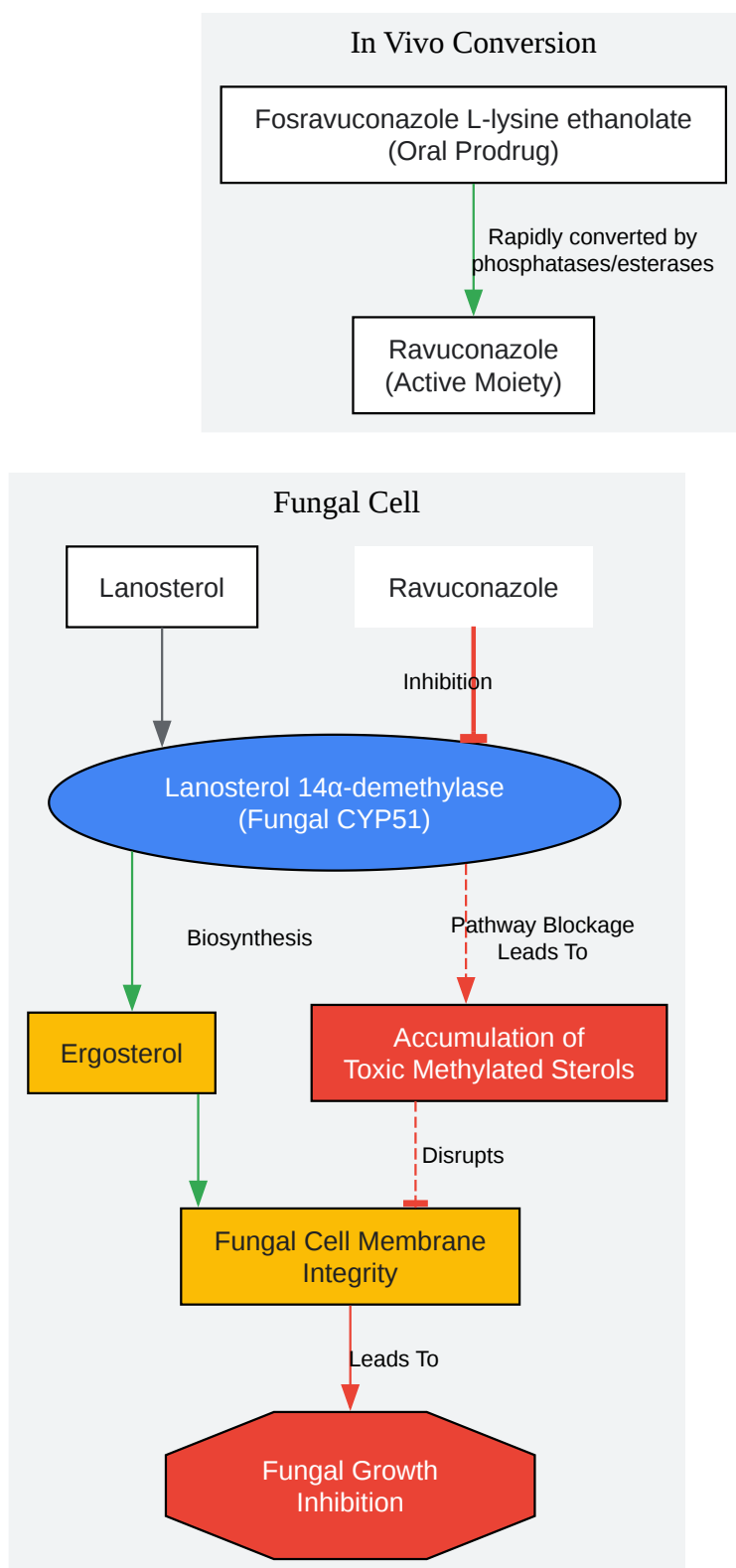
Mechanism of Action

Following oral administration, **Fosravuconazole L-lysine ethanolate** is rapidly and completely converted to its active form, ravuconazole, by enzymes such as phosphatases and/or esterases in vivo.[2][11] Ravuconazole then exerts its antifungal effect through the canonical mechanism of the azole class: the potent and selective inhibition of the fungal cytochrome P450 enzyme lanosterol 14 α -demethylase (CYP51).[1][12]

This enzyme is critical for the biosynthesis of ergosterol, an essential structural component of the fungal cell membrane.[1][12] The inhibition of lanosterol 14 α -demethylase disrupts the conversion of lanosterol to ergosterol, leading to two primary consequences:

- **Depletion of Ergosterol:** This compromises the integrity and fluidity of the fungal cell membrane and disrupts the function of membrane-bound enzymes.[11]
- **Accumulation of Toxic Sterol Intermediates:** The blockage of the pathway results in the buildup of methylated sterol precursors which are incorporated into the membrane, further disrupting its structure and increasing permeability.[11]

The culmination of these effects leads to the inhibition of fungal growth (fungistatic) and, in some cases, fungal cell death (fungicidal).[1][11]



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Caption: Mechanism of action of Fosravuconazole.

Preclinical Development

In Vitro Antifungal Activity

Ravuconazole demonstrates a potent and broad spectrum of in vitro activity against a wide variety of clinically significant fungal pathogens. This includes dermatophytes, yeasts, and filamentous fungi.^{[13][14]} It has shown high activity against *Candida* spp. (including many fluconazole-resistant isolates), *Cryptococcus neoformans*, and *Aspergillus* spp.^{[13][14]} The magnitude of its inhibitory effect is comparable to other potent azoles like voriconazole and posaconazole.^{[13][15]}

Fungal Species	Number of Isolates	Ravuconazole MIC Range (µg/mL)	Ravuconazole MIC90 (µg/mL)
Yeasts			
Candida albicans	6,970 (Combined data)	≤0.008 – 4	0.03[16]
Candida glabrata	6,970 (Combined data)	≤0.008 – >8	1-2[16]
Candida krusei	6,970 (Combined data)	≤0.008 – 2	0.25[16]
Candida parapsilosis	6,970 (Combined data)	≤0.008 – 0.5	0.12[16]
Candida tropicalis	6,970 (Combined data)	≤0.008 – 2	0.12[16]
Candida auris	15	0.0313 - 0.125	0.125[17]
Filamentous Fungi			
Aspergillus fumigatus	575 (Combined data)	Not Specified	0.5
Aspergillus flavus	575 (Combined data)	Not Specified	0.5
Aspergillus niger	575 (Combined data)	Not Specified	1
Scedosporium apiospermum	Not Specified	Not Specified	2
Fusarium spp.	54	Not Specified	>8[13]
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple sources.[13][16][17]			

In Vivo Efficacy

Preclinical animal models have corroborated the potent in vitro activity of ravuconazole. In a mouse model of systemic *Candida albicans* infection, fosravuconazole administration led to increased survival rates.[9] Studies in murine models of candidiasis have used a wide range of ravuconazole doses (from 0.625 mg/kg to 640 mg/kg daily) to establish efficacy.[18] In a rabbit model of invasive aspergillosis, oral ravuconazole was effective at a dose of 30 mg/kg per day.[18] The pharmacokinetic/pharmacodynamic (PK/PD) index most strongly associated with efficacy in murine candidiasis models is the ratio of the free-drug area under the concentration-time curve to the MIC (fAUC/MIC).[18]

Preclinical Pharmacokinetics

The development of fosravuconazole successfully addressed the pharmacokinetic limitations of its active moiety. Preclinical studies in rats, dogs, and monkeys demonstrated that the prodrug is readily converted to ravuconazole.[4] After oral administration, the bioavailability of ravuconazole from the prodrug form reached 100%.[8] Ravuconazole exhibits a long half-life, which supports less frequent dosing.[14][19] Metabolism is primarily mediated by the cytochrome P450 system, particularly CYP3A enzymes.[2]

Species	Route	Dose (as Ravuconazole)	Cmax (µg/mL)	T1/2 (hours)	AUC (µg·h/mL)
Rat	Oral	10 mg/kg	1.68 ^[14]	Not Specified	Not Specified
Rabbit	Oral	30 mg/kg/day	Not Specified	~43 ^[2]	Not Specified

Note: This table presents a summary of available preclinical pharmacokinetic data. Parameters can vary based on study design.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

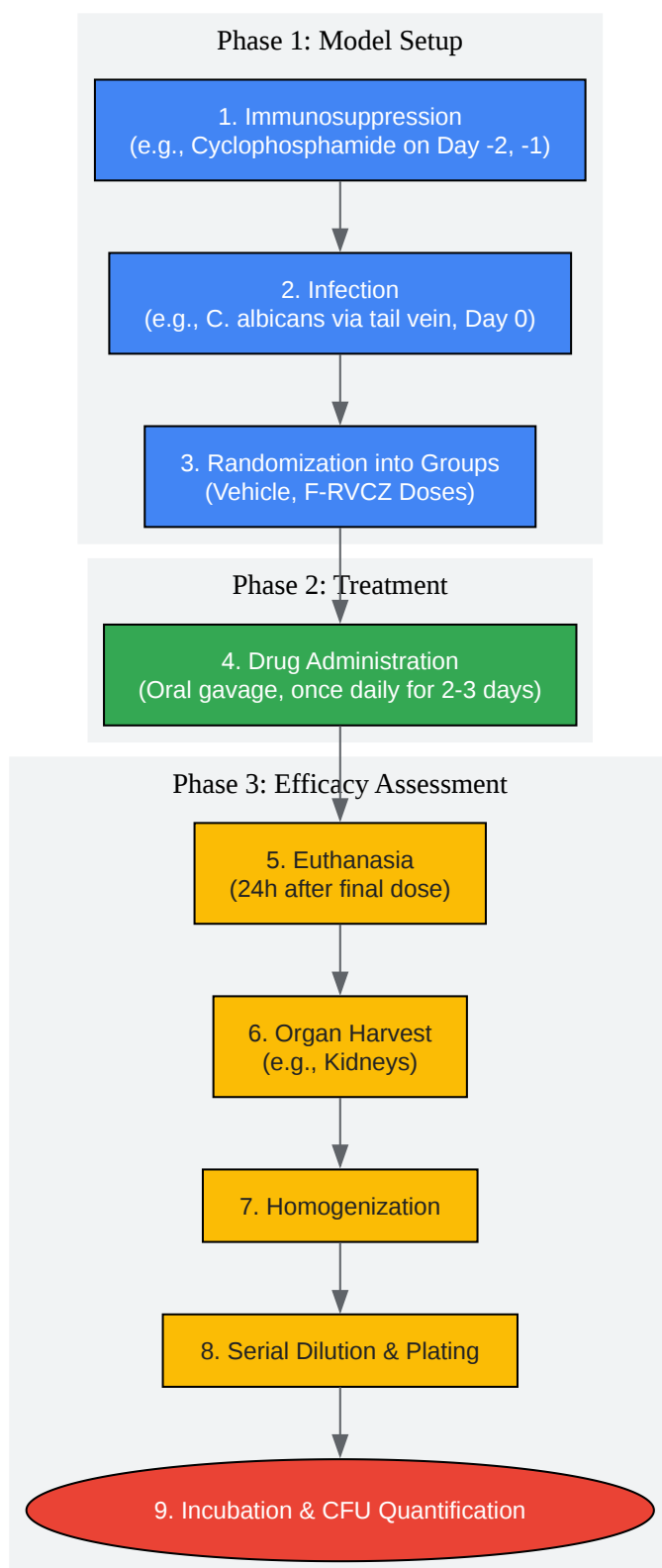
This protocol describes a generalized broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).

- Preparation of Antifungal Agent:
 - Prepare a stock solution of Ravuconazole in dimethyl sulfoxide (DMSO).
 - Perform serial twofold dilutions of the drug in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentrations.
- Inoculum Preparation:

- Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
- Prepare a suspension of the fungal cells in sterile saline.
- Adjust the suspension turbidity to match a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5×10^3 to 2.5×10^3 CFU/mL in the wells.
- Inoculation and Incubation:
 - Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions.
 - Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
 - Incubate the plates at 35°C for 24-48 hours.
- MIC Determination:
 - Visually read the plates or use a spectrophotometer.
 - The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically $\geq 50\%$ for azoles) of fungal growth compared to the positive control.

Protocol 2: In Vivo Murine Model of Disseminated Candidiasis

This protocol outlines a typical workflow for assessing the efficacy of Fosravuconazole in an immunocompromised mouse model.[\[18\]](#)



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Caption: Workflow for a murine candidiasis efficacy study.

Clinical Development

Phase III Clinical Trial for Onychomycosis

The efficacy and safety of Fosravuconazole for treating onychomycosis were definitively established in a multicenter, double-blind, randomized, placebo-controlled Phase III study conducted in Japan.[\[3\]](#)[\[20\]](#)

- **Study Design:** 153 patients with toenail onychomycosis (affecting $\geq 25\%$ of the target toenail) were randomized to receive either Fosravuconazole (equivalent to 100 mg of ravuconazole, n=101) or a placebo (n=52) orally once daily for 12 weeks.[\[3\]](#)[\[20\]](#)
- **Primary Endpoint:** The primary efficacy measure was the "complete cure rate" at Week 48, which was 36 weeks after the completion of treatment. A complete cure was stringently defined as achieving both a clinical cure (0% clinical involvement of the target toenail) and a mycological cure (a negative result from a potassium hydroxide [KOH] examination).[\[3\]](#)[\[20\]](#)
- **Secondary Endpoints:** These included the mycological cure rate at Week 48 and a comprehensive evaluation of safety.[\[3\]](#)[\[20\]](#)

Clinical Efficacy and Safety Results

The study demonstrated the statistically significant superiority of Fosravuconazole over placebo.[\[3\]](#)[\[20\]](#) The 12-week treatment regimen proved highly effective, with clinical benefits extending long after the cessation of therapy.[\[8\]](#)

Endpoint (at Week 48)	Fosravuconazole (n=101)	Placebo (n=52)	P-value
Complete Cure Rate	59.4% (60/101)	5.8% (3/52)	< 0.001 [3] [20]
Mycological Cure Rate	82.0% (73/89)	20.0% (10/50)	< 0.001 [3] [20]

The treatment was well-tolerated. Adverse drug reactions (ADRs) were reported in 23.8% of subjects in the Fosravuconazole group compared to 3.8% in the placebo group.[\[3\]](#)[\[20\]](#) The most common ADRs were gastrointestinal disorders and laboratory abnormalities, which were generally mild to moderate in severity, with no serious ADRs reported.[\[3\]](#)[\[8\]](#)

Human Pharmacokinetics and Drug Interactions

Clinical studies in healthy subjects confirmed the favorable pharmacokinetic profile observed in preclinical models. Fosravuconazole is well-absorbed and rapidly converted to ravuconazole. [8] The long half-life of ravuconazole allows for high concentrations to be maintained in plasma and target tissues like skin and nails, even after treatment completion.[8][11]

A clinical drug-drug interaction study using a cocktail of cytochrome P450 (CYP) and transporter substrates found that Fosravuconazole had mild effects.[21] The most notable interaction was an approximate threefold increase in the exposure of midazolam, a CYP3A substrate.[21] The effects on other major CYPs (1A2, 2C8, 2C9, 2C19, 2D6) and key transporters were considered minor.[21]

Development for Other Indications

Beyond onychomycosis, Fosravuconazole has been investigated for other challenging fungal and parasitic diseases. A clinical trial was conducted to evaluate its efficacy for eumycetoma, a neglected tropical disease, where it showed promise as a safe and effective treatment.[22][23] It was also studied for Chagas disease, though development for this indication was discontinued.[6][24]

Conclusion

The initial discovery and development of **Fosravuconazole L-lysine ethanolate** represent a successful application of prodrug chemistry to overcome the pharmaceutical limitations of a potent active compound. By improving the water solubility and oral bioavailability of ravuconazole, developers created a highly effective treatment for onychomycosis. Rigorous preclinical studies established its broad-spectrum activity and favorable pharmacokinetic profile, which were subsequently confirmed in pivotal Phase III clinical trials. The 12-week, once-daily oral regimen demonstrated a high rate of complete and mycological cure with a favorable safety and tolerability profile, establishing Fosravuconazole as a significant therapeutic advancement in the management of fungal infections.

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